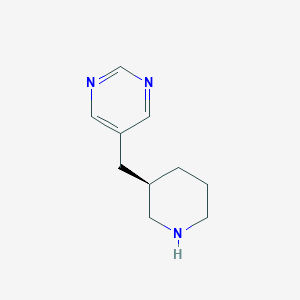

(R)-5-(Piperidin-3-ylmethyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

5-[[(3R)-piperidin-3-yl]methyl]pyrimidine |

InChI |

InChI=1S/C10H15N3/c1-2-9(5-11-3-1)4-10-6-12-8-13-7-10/h6-9,11H,1-5H2/t9-/m1/s1 |

InChI Key |

IXEIPTFJTFFMMW-SECBINFHSA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)CC2=CN=CN=C2 |

Canonical SMILES |

C1CC(CNC1)CC2=CN=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control for R 5 Piperidin 3 Ylmethyl Pyrimidine

Retrosynthetic Analysis of the (R)-5-(Piperidin-3-ylmethyl)pyrimidine Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic pathway. lakotalakes.comadvancechemjournal.com For this compound, the analysis begins by identifying the key chemical bonds that can be strategically disconnected.

The primary disconnection is the C-C single bond linking the pyrimidine (B1678525) ring and the piperidine (B6355638) moiety. This bond can be formed through a C-C coupling reaction, suggesting two main precursor fragments: a functionalized pyrimidine (e.g., 5-halopyrimidine or pyrimidine-5-carbaldehyde) and a suitable (R)-3-methylpiperidine derivative.

Further deconstruction of the pyrimidine ring, a 1,3-diazine, typically involves disconnecting the C-N bonds. researchgate.net This leads back to a 1,3-dicarbonyl compound (or a synthetic equivalent) and an amidine source, such as urea (B33335), guanidine, or thiourea. advancechemjournal.com This is a classic and versatile approach to pyrimidine synthesis.

The (R)-piperidine fragment presents a stereochemical challenge. A retrosynthetic approach would involve simplifying the chiral piperidine to an achiral precursor, such as a pyridine (B92270) or a dihydropyridine (B1217469) derivative. The chirality can then be introduced during the synthesis through asymmetric catalysis or by using a chiral auxiliary. This avoids lengthy synthetic routes that might otherwise rely on stoichiometric chiral building blocks or resolution of a racemic mixture. nih.gov

This analysis reveals two convergent synthetic routes:

Route A: Independent synthesis of a chiral (R)-3-(halomethyl)piperidine derivative and a 5-lithiated or 5-boronic acid pyrimidine, followed by a cross-coupling reaction.

Route B: Synthesis of a functionalized pyrimidine with an appropriate side chain (e.g., pyrimidine-5-acetonitrile) that can be used to construct the piperidine ring in a subsequent cyclization step, where stereochemistry is introduced.

Approaches to Pyrimidine Ring Construction and Functionalization

The pyrimidine core is a ubiquitous feature in bioactive molecules, and numerous methods for its construction have been developed. lakotalakes.comadvancechemjournal.com

The most common and direct method for constructing the pyrimidine ring is the condensation reaction between a compound containing an N-C-N fragment (like urea or guanidine) and a 1,3-dielectrophile, typically a 1,3-dicarbonyl compound or its equivalent. advancechemjournal.comresearchgate.net This approach, often referred to as the Biginelli reaction or a related variant, allows for significant diversity in the substituents on the final pyrimidine ring. clockss.org

Key features of pyrimidine cyclization strategies are summarized below:

| Precursor 1 (N-C-N Source) | Precursor 2 (C-C-C Source) | Reaction Name/Type | Resulting Pyrimidine |

| Urea / Thiourea | 1,3-Diketone / β-Ketoester | Principal Synthesis | 2-Hydroxy/Thio-pyrimidines |

| Guanidine | 1,3-Diketone / β-Ketoester | Principal Synthesis | 2-Aminopyrimidines |

| Amidine Salts | Substituted Propenone | Cyclocondensation | 2-Substituted Pyrimidines researchgate.net |

| Amidines | Alkynones | Addition-Cyclization | 2,4,6-Trisubstituted Pyrimidines researchgate.net |

For the target molecule, a plausible route involves reacting a 1,3-dicarbonyl compound bearing the desired side-chain precursor with an appropriate amidine to form the substituted pyrimidine ring directly.

An alternative to incorporating the side chain during the initial ring formation is to add it to a pre-existing pyrimidine ring. This often involves C-H activation or, more commonly, the functionalization of a pyrimidine bearing a leaving group, such as a halogen.

For instance, a 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) can undergo selective nucleophilic aromatic substitution. nih.gov In the context of the target molecule, a 5-halopyrimidine could be synthesized and then subjected to a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Sonogashira coupling) with a suitable organometallic derivative of the chiral piperidine moiety. The Sonogashira coupling of acid chlorides with terminal alkynes, followed by the addition of amidinium salts, provides a pathway to pyrimidines that can be further functionalized. researchgate.netresearchgate.net

Strategies for Stereoselective Synthesis of the (R)-Piperidine Moiety

The synthesis of enantiomerically enriched 3-substituted piperidines is a significant area of research due to the prevalence of this motif in pharmaceuticals. nih.govnih.gov Directing the stereochemistry to obtain the desired (R)-enantiomer can be achieved through several advanced synthetic methods.

Modern synthetic chemistry offers powerful catalytic methods to achieve high enantioselectivity, often by the asymmetric dearomatization of pyridine derivatives. nih.gov

One prominent strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgorganic-chemistry.org This method couples arylboronic acids with a dihydropyridine intermediate, which is formed by the partial reduction of pyridine. nih.govacs.org A subsequent reduction of the resulting tetrahydropyridine (B1245486) affords the final enantioenriched 3-substituted piperidine. acs.org This process has been successfully applied to the formal syntheses of clinically used drugs like Preclamol and Niraparib. nih.govacs.org

Another powerful approach is the chemo-enzymatic dearomatization of activated pyridines. nih.gov This strategy utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high precision. nih.gov

The following table summarizes key data from catalytic enantioselective approaches relevant to 3-substituted piperidine synthesis:

| Catalytic System | Substrate | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate + Arylboronic acid | 3-Aryl-tetrahydropyridine | High | Excellent (>99%) | acs.orgorganic-chemistry.org |

| Cu(I) / Chiral Diphosphine | 1,2-Dihydropyridine + Bis(pinacolato)diboron | 3-Boryl-tetrahydropyridine | 76% | 97% | thieme-connect.comacs.org |

| Amine Oxidase / Ene Imine Reductase | N-Substituted Tetrahydropyridine | 3-Substituted Piperidine | N/A | High | nih.gov |

These catalytic methods provide efficient access to the chiral piperidine core from simple, readily available pyridine precursors. thieme-connect.comacs.org

Chiral auxiliary-based methods involve temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed.

One such approach starts from 2-pyridone, which can be N-glycosylated with a chiral sugar derivative, such as a galactose moiety. researchgate.net The sugar acts as a chiral auxiliary, directing the nucleophilic addition of organometallic reagents to the pyridone ring with high regio- and stereoselectivity to create 3-substituted piperidine precursors. researchgate.net

Another strategy employs chiral lactams. For example, the cyclodehydration of an achiral aryl-δ-oxoacid with (R)-phenylglycinol can produce a chiral non-racemic bicyclic lactam. rsc.org This lactam can then be manipulated through further reactions to yield enantiomerically pure piperidine derivatives. rsc.org This method has been used in the enantioselective synthesis of the piperidine alkaloid (−)-anabasine. rsc.org

| Chiral Auxiliary | Starting Material | Key Transformation | Stereoselectivity |

| (R)-Phenylglycinol | Aryl-δ-oxoacid | Cyclodehydration to form chiral bicyclic lactam | High |

| N-Galactosyl group | 2-Pyridone | Nucleophilic addition of organometallic reagents | High diastereoselectivity |

These methods, while often requiring more steps than catalytic approaches, provide reliable control over the absolute stereochemistry of the piperidine ring.

Resolution Techniques for Chiral Piperidine Precursors

The synthesis of the target compound in its specific (R)-enantiomeric form necessitates a robust strategy for stereochemical control. This is primarily achieved by obtaining a chiral piperidine precursor in high enantiomeric purity. Several methods are employed, including classical resolution of racemates, enzymatic processes, and synthesis from the chiral pool.

Classical Resolution: This traditional method involves the separation of a racemic mixture of a piperidine precursor by forming diastereomeric salts with a chiral resolving agent. Racemic 3-aminopiperidine or its derivatives can be resolved using chiral acids such as (+)-tartaric acid or N-acetyl-L-leucine. google.comgoogle.com The principle relies on the differential solubility of the resulting diastereomeric salts. One diastereomer selectively crystallizes from the solution, allowing for its separation by filtration. The optically pure amine is then liberated from the salt by treatment with a base. The efficiency of this method depends heavily on the choice of resolving agent and crystallization solvent.

Enzymatic Resolution: Biocatalytic methods offer high selectivity under mild conditions. Kinetic resolution of a racemic piperidine precursor, such as N-Boc-3-aminopiperidine, can be accomplished using enzymes like transaminases. google.com In this process, the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. This allows for the separation of the desired enantiomer from the reacted counterpart. Chemo-enzymatic cascades, for instance, using an amine oxidase followed by an ene imine reductase, can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high enantiomeric excess (ee). nih.govacs.org

Chiral Pool Synthesis: An alternative to resolution is the synthesis of the chiral piperidine intermediate from a readily available, enantiomerically pure starting material (the "chiral pool"). Natural amino acids, such as D-glutamic acid or D-lysine, are common starting points. google.comresearchgate.net These approaches involve a sequence of reactions to construct the piperidine ring while retaining the stereochemical integrity of the original chiral center, thus avoiding a resolution step entirely.

The table below summarizes common resolution techniques applicable to piperidine precursors.

| Resolution Technique | Precursor Example | Resolving Agent/Enzyme | Principle |

| Classical Resolution | Racemic 3-Aminopiperidine | (+)-Tartaric Acid | Formation and fractional crystallization of diastereomeric salts. |

| Enzymatic Resolution | Racemic N-Boc-3-aminopiperidine | Transaminase | Selective enzymatic transformation of one enantiomer. |

| Chiral Chromatography | Racemic N-derivatized 3-aminopiperidine | Chiral Stationary Phase (e.g., Chiralpak) | Differential interaction of enantiomers with a chiral solid support. nih.gov |

Formation of the Methylene (B1212753) Linker and Coupling of Pyrimidine and Piperidine Fragments

The construction of this compound involves the formation of a methylene (-CH2-) bridge connecting the 3-position of the piperidine ring to the 5-position of the pyrimidine ring. This is typically achieved through a convergent synthesis where the two heterocyclic fragments are prepared separately and then joined in a final coupling step.

A common strategy involves a nucleophilic substitution reaction. In this approach, a chiral piperidine precursor bearing a nucleophilic group, such as (R)-3-(aminomethyl)piperidine, is reacted with a pyrimidine derivative that has a suitable leaving group at the 5-position, such as 5-(chloromethyl)pyrimidine (B28068) or 5-(bromomethyl)pyrimidine. The nucleophilic amino group of the piperidine fragment displaces the halide on the pyrimidine, forming the desired C-N bond of the linker. The piperidine nitrogen is typically protected (e.g., with a Boc group) during this step to prevent side reactions and is deprotected in a subsequent step.

Alternatively, the linkage can be formed via reductive amination. researchgate.netorganic-chemistry.org This method couples a piperidine derivative, such as (R)-N-Boc-piperidine-3-carbaldehyde, with an aminopyrimidine, or more commonly, couples a pyrimidine derivative, like pyrimidine-5-carboxaldehyde, with a chiral piperidine amine, such as (R)-3-aminopiperidine. The aldehyde and amine first condense to form an intermediate imine, which is then reduced in situ to the final amine linker using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This two-step, one-pot procedure is highly efficient for forming C-N bonds.

The general synthetic schemes are outlined below:

Scheme 1: Nucleophilic Substitution Approach

Scheme 2: Reductive Amination Approach

Characterization Methodologies for Synthetic Intermediates and Final Compound

Rigorous characterization of all synthetic intermediates and the final this compound is essential to confirm its identity, purity, and stereochemical integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation. ipb.ptnih.gov

¹H NMR spectra provide information on the number and connectivity of protons. Characteristic signals would include those for the pyrimidine ring protons (typically in the aromatic region, ~δ 8.5-9.2 ppm), the piperidine ring protons (in the aliphatic region, ~δ 1.5-3.5 ppm), and the methylene linker protons (~δ 2.5-3.0 ppm).

¹³C NMR spectra confirm the carbon framework of the molecule. The chemical shifts of the pyrimidine and piperidine carbons provide definitive structural evidence. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to make unambiguous assignments of all proton and carbon signals, especially for complex intermediates.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the compound, which allows for the confirmation of its elemental formula. nih.gov Mass spectrometry is also a critical tool for monitoring reaction progress and identifying intermediates and byproducts.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining the enantiomeric purity (or enantiomeric excess, ee) of the final product and its chiral precursors. nih.gov This technique uses a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, causing them to elute at different times. By comparing the peak areas, the ratio of the two enantiomers can be accurately quantified. For compounds lacking a UV chromophore, pre-column derivatization with a UV-active agent may be required. nih.gov

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the final compound, which serves as a confirmation of its purity and empirical formula.

A summary of expected characterization data is presented in the table below.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural Elucidation | Signals corresponding to pyrimidine, piperidine, and methylene protons. |

| ¹³C NMR | Carbon Framework Confirmation | Resonances for all unique carbons in the molecule. |

| HRMS | Molecular Formula Confirmation | Measured mass consistent with the calculated exact mass. |

| Chiral HPLC | Enantiomeric Purity Determination | A single major peak corresponding to the (R)-enantiomer. |

| Elemental Analysis | Purity and Empirical Formula | Experimental %C, %H, %N values matching theoretical values. |

Structure Activity Relationship Sar and Rational Design Principles Applied to R 5 Piperidin 3 Ylmethyl Pyrimidine Derivatives

Exploration of Substituent Effects on the Pyrimidine (B1678525) Ring for Biological Potency

The pyrimidine ring is a critical component of the (R)-5-(piperidin-3-ylmethyl)pyrimidine scaffold, often involved in crucial hydrogen bonding interactions with target proteins. The electronic and steric properties of substituents on the pyrimidine ring can profoundly impact binding affinity and, consequently, biological potency.

Research into related pyrimidine-containing compounds has demonstrated that substitutions at the 2- and 4-positions of the pyrimidine ring are particularly influential. For instance, in a series of pyrimidine-based inhibitors, the introduction of small, lipophilic groups at these positions has been shown to enhance cellular activity. The nature of these substituents can modulate the hydrogen bond accepting capacity of the pyrimidine nitrogens, a key interaction for many kinase inhibitors that bind to the hinge region of the ATP-binding site.

In the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), modifications to the pyrimidine core of related thiophene[3,2-d]pyrimidine derivatives have been extensively studied. While not a direct analogue, the principles of substituent effects can be extrapolated. For example, the introduction of a 4-amino group on the pyrimidine ring is often crucial for establishing hydrogen bonds with the backbone of the target enzyme. Further substitution on this amino group can explore additional pockets within the binding site. In one study, replacing a potentially toxic sulfonamide group with bioisosteres like dimethylphosphine (B1204785) oxide or phosphonate (B1237965) esters on a related scaffold led to improved solubility and safety profiles while maintaining potent antiviral activity. nih.gov

The following table summarizes the general effects of substituents on the pyrimidine ring based on analogous series of compounds.

| Position of Substitution | Type of Substituent | General Effect on Potency | Rationale |

| C2 | Small, lipophilic groups (e.g., methyl, isopropyl) | Often increases potency | Can occupy small hydrophobic pockets in the binding site. |

| Hydrogen bond donors/acceptors | Can either increase or decrease potency depending on the target | Interaction with specific amino acid residues. | |

| C4 | Amino or substituted amino groups | Frequently enhances potency | Forms key hydrogen bonds with the protein backbone. |

| Halogens (e.g., F, Cl) | Variable effects | Can modulate electronic properties and occupy small pockets. | |

| C5 | Bulky groups | Generally not well-tolerated if directly on the pyrimidine | Can cause steric hindrance, though the methylene (B1212753) linker on the target scaffold provides flexibility. |

It is important to note that the optimal substituent is highly dependent on the specific topology of the target's binding site.

Investigation of Structural Modifications on the Piperidine (B6355638) Ring for Activity and Selectivity

The piperidine ring in the this compound scaffold provides a three-dimensional element that can be modified to improve binding affinity, selectivity, and physicochemical properties.

The point of attachment of the pyrimidine-methylene group to the piperidine ring is a critical determinant of biological activity. In the specified (R)-3-substituted scaffold, the stereochemistry is fixed, which is often beneficial for reducing off-target effects and improving potency compared to a racemic mixture. The (R)-configuration dictates a specific spatial orientation of the pyrimidine moiety relative to the piperidine ring and any other substituents.

Studies on related 3-substituted piperidine derivatives have shown that this specific stereochemistry can be crucial for optimal interaction with the target. researchgate.net For example, in a series of renin inhibitors, the (3R,5S)-configuration of a disubstituted piperidine was found to be the active enantiomer. nih.gov The introduction of a chiral center on the piperidine ring can significantly influence the molecule's ability to fit into a chiral binding pocket, thereby enhancing biological activity and selectivity. thieme-connect.com

Positional isomerism, for instance, comparing 3-substitution to 2- or 4-substitution, would fundamentally alter the vector and distance between the pyrimidine and the basic nitrogen of the piperidine. In many target classes, the basicity of the piperidine nitrogen is a key pharmacophoric feature, often forming ionic interactions with acidic residues like aspartate or glutamate. The distance and geometry of this interaction, governed by the substitution pattern on the piperidine ring, are therefore critical for potency.

The following table illustrates the potential impact of positional isomerism on biological activity, based on general principles of drug design.

| Piperidine Substitution | Potential Impact on Activity | Rationale |

| 2-Substituted | May alter conformational preferences due to proximity to the nitrogen. | Can introduce steric hindrance affecting the orientation of the substituent. |

| 3-Substituted | Often provides a good balance of conformational flexibility and defined vector for the substituent. | Allows for exploration of binding pockets away from the core scaffold. |

| 4-Substituted | Creates a more symmetrical molecule, which can impact binding to asymmetrical pockets. | The vector of the substituent is perpendicular to the main axis of the piperidine ring in its chair conformation. |

The piperidine ring typically adopts a low-energy chair conformation. For a 3-substituted piperidine, the substituent can exist in either an axial or an equatorial position. The energetic preference for one conformation over the other is influenced by the nature of the substituent and any other groups on the ring. The lowest energy conformation of an N-Boc-3-methyl piperidine, for example, has the methyl group in an equatorial position to avoid 1,3-diaxial interactions. rsc.org

The conformation of the piperidine ring directly impacts the spatial orientation of the pyrimidine-methylene group, which in turn affects how the molecule fits into the binding site of a target protein. A substituent in an equatorial position will project away from the ring, while an axial substituent will be oriented more perpendicularly to the plane of the ring. This can have a profound effect on the ability of the molecule to make favorable interactions with the target.

In the context of N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov While the this compound scaffold does not have an acyl group on the nitrogen, other substitutions could induce similar conformational preferences. Understanding and controlling the conformational equilibrium of the piperidine ring is a key aspect of rational drug design for this class of compounds.

Role of the Methylene Linker in Orienting Pyrimidine and Piperidine Moieties

The methylene linker (-CH2-) connecting the pyrimidine and piperidine rings provides a degree of flexibility, allowing the two cyclic systems to adopt various relative orientations. This flexibility can be advantageous, enabling the molecule to adapt to the specific shape of a binding site. However, excessive flexibility can be entropically unfavorable upon binding, leading to a loss of potency.

In contrast to more rigid linkers like amides or alkenes, the single methylene bridge allows for free rotation. This can be a double-edged sword in drug design. While it allows for a broader exploration of conformational space, it can also lead to a lack of pre-organization for binding.

In a series of STAT3 inhibitors, replacing a sulfonamide linker with a methylene linker was not well-tolerated, suggesting that the specific geometry and electronic properties of the linker are crucial for activity in that particular system. nih.gov The optimal length and flexibility of a linker are highly dependent on the target. For instance, in a series of MAO-B inhibitors, a linker of 2-5 carbons between two ring systems was found to be optimal. rsc.org

The methylene linker in this compound positions the pyrimidine ring at a specific distance and with a particular set of rotational degrees of freedom relative to the piperidine. This allows the pyrimidine to engage in interactions, such as hydrogen bonding, while the piperidine can simultaneously interact with another region of the binding site, for instance, through its basic nitrogen.

Application of Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a target protein to guide the design of potent and selective inhibitors. This methodology has been successfully applied to pyrimidine-piperidine scaffolds, most notably in the development of renin inhibitors. researchgate.net

In the case of N-(piperidin-3-yl)pyrimidine-5-carboxamides, X-ray crystal structures of early leads bound to renin revealed key interactions. The basic nitrogen of the piperidine ring was observed to interact with the catalytic aspartic acid residues of the enzyme. nih.gov This information guided the optimization of the scaffold. For example, modifications were made to the pyrimidine and the amide substituent to better occupy the S1 and S3 binding pockets of renin. This rational, structure-guided approach led to a remarkable 65,000-fold increase in potency from the initial fragment hit to the optimized lead compound. researchgate.net

The principles of SBDD can be readily applied to the this compound scaffold for any target for which a 3D structure is available. By understanding the binding mode of the core scaffold, medicinal chemists can rationally design modifications to:

Enhance existing interactions: For example, by modifying substituents on the pyrimidine ring to optimize hydrogen bonding with the protein.

Explore new interactions: By adding substituents to the piperidine ring that can reach into previously unoccupied pockets of the binding site.

Improve selectivity: By designing modifications that favor binding to the target protein over closely related off-targets.

Fragment-Based Drug Design (FBDD) Considerations for Scaffold Expansion

Fragment-based drug design (FBDD) is a drug discovery paradigm that starts with the identification of low-molecular-weight fragments that bind weakly to a target. These fragments are then grown or linked together to produce more potent lead compounds. The this compound scaffold itself can be considered a combination of two key fragments: a pyrimidine and a 3-methylpiperidine.

The development of potent renin inhibitors from a pyrimidine-based fragment is a prime example of the FBDD approach. An initial, weakly active fragment was identified, and its binding mode was determined by X-ray crystallography. This fragment was then elaborated by introducing a basic amine, in the form of a piperidine ring, to interact with the catalytic aspartates of renin. researchgate.net

The this compound scaffold is well-suited for FBDD strategies. The pyrimidine and piperidine moieties can be considered as starting fragments that can be further elaborated. For instance, libraries of substituted pyrimidines could be screened to identify optimal substituents for a particular target. Similarly, different functionalized piperidines could be explored.

Furthermore, the inherent three-dimensionality of the piperidine ring makes it an attractive fragment for targeting protein-protein interactions and other challenging targets where flat, aromatic fragments may be less effective. The synthesis of diverse, stereochemically defined piperidine-based fragments is an active area of research aimed at expanding the chemical space available for FBDD. rsc.org

Investigation of Potential Biological Targets and Molecular Mechanisms of Action

Enzymatic Inhibition and Kinetic Studies of Pyrimidine-Piperidine Conjugates

The conjugation of pyrimidine (B1678525) and piperidine (B6355638) moieties has yielded a versatile class of compounds with the ability to inhibit several key enzymes. The following sections detail the research into their interactions with specific enzymatic targets.

Aspartyl Protease Renin Inhibitory Activity (e.g., related to N-(piperidin-3-yl)pyrimidine-5-carboxamides)

The aspartyl protease renin is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), making it a prime target for antihypertensive therapies. nih.govontosight.ai A series of N-(piperidin-3-yl)pyrimidine-5-carboxamides have been investigated as renin inhibitors through a structure-based drug design approach. nih.gov This research initiative began with a fragment-based discovery, which was then optimized to enhance potency. ontosight.ainih.gov

The key to the enhanced inhibitory activity was the introduction of a basic amine group on the piperidine ring, designed to interact with the two catalytic aspartic acid residues in the active site of renin. bohrium.com Further optimization of the substituents at the S1 and S3 binding pockets of the enzyme led to the discovery of compound 14 , an N-(piperidin-3-yl)pyrimidine-5-carboxamide derivative. nih.govnih.gov This compound demonstrated a remarkable 65,000-fold increase in potency compared to the initial lead compound. nih.govontosight.ainih.gov X-ray crystallography confirmed that the piperidine NH group interacts directly with the catalytic aspartates. bohrium.com Compound 14 also showed excellent selectivity over other aspartyl proteases. nih.govnih.gov

| Compound | Description | Human Renin IC₅₀ (nM) | Fold Improvement vs. Cpd 3 |

|---|---|---|---|

| Compound 3 | Initial Fragment Hit | 13000 | 1 |

| Compound 7 | N-(piperidin-3-yl)pyrimidine-5-carboxamide | 20 | 650 |

| Compound 14 | Optimized N-(piperidin-3-yl)pyrimidine-5-carboxamide | 0.2 | 65000 |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Modulation

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. bohrium.comnih.gov Structure-activity relationship (SAR) studies have been conducted on a library of pyrimidine-4-carboxamides to develop inhibitors for this enzyme. bohrium.com

This research led to the identification of LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide), a potent and selective NAPE-PLD inhibitor. bohrium.comnih.gov The development of LEI-401 involved modifying a high-throughput screening hit at three positions to optimize potency and physicochemical properties. bohrium.com A critical improvement was the conformational restriction of a flexible side chain by replacing it with an (S)-3-phenylpiperidine moiety, which increased inhibitory potency by 3-fold. bohrium.comnih.gov Further substitution of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine enhanced activity another 10-fold, resulting in a nanomolar potent inhibitor with drug-like properties suitable for in vitro and in vivo studies. bohrium.com

| Modification Step | Key Structural Change | Impact on Potency |

|---|---|---|

| Initial Hit | N-methylphenethylamine group | Baseline |

| Optimization 1 | Replacement with (S)-3-phenylpiperidine | 3-fold increase |

| Optimization 2 (LEI-401) | Replacement of morpholine with (S)-3-hydroxypyrrolidine | 10-fold further increase |

Ecto-5'-nucleotidase (CD73) Inhibition

Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a crucial role in producing extracellular adenosine (B11128) by hydrolyzing adenosine monophosphate (AMP). osti.govnih.gov Since adenosine in the tumor microenvironment has immunosuppressive effects, inhibiting CD73 is a promising strategy in cancer immunotherapy. osti.govacs.org

Research into CD73 inhibitors has included the development of purine (B94841) and pyrimidine nucleotide analogs. nih.gov Specifically, derivatives of pyrimidine nucleosides, such as 5'-O-[(phosphonomethyl)phosphonic acid] derivatives, have been synthesized and evaluated. nih.gov These compounds act as nucleoside diphosphate (B83284) analogs and have shown high inhibitory potency. Among the most potent inhibitors are derivatives of N4-benzoyl-cytidine and 5-fluorouridine , with Kᵢ values in the low nanomolar range for human CD73. nih.gov These findings indicate that the pyrimidine scaffold is a viable starting point for developing potent and selective CD73 inhibitors. nih.gov

| Compound Class | Example Derivative | Human CD73 Kᵢ (nM) |

|---|---|---|

| Pyrimidine Nucleoside Analog | 5-fluorouridine derivative | 5 - 10 |

| Pyrimidine Nucleoside Analog | N4-benzoyl-cytidine derivative | 5 - 10 |

| Pyrimidine Nucleoside Analog | N4-[O-(4-benzyloxy)]-cytidine derivative | 5 - 10 |

Casein Kinase 2 Alpha (CSNK2A) as a Potential Target

Casein Kinase 2 (CSNK2) is a constitutively active protein kinase implicated in various pathologies, including cancer and viral infections, due to its role in cell proliferation, survival, and signaling. researchgate.netnih.gov The catalytic subunit, CSNK2A, has become an attractive target for therapeutic intervention.

Researchers have designed and synthesized 2-amino-6-methyl-pyrimidine benzoic acids as ATP-competitive inhibitors of CK2. The pyrimidine scaffold serves as a core that can fit into the smaller nucleotide-binding pocket of CK2, providing a basis for selectivity. Additionally, related heterocyclic compounds like 2,6-disubstituted pyrazines have been developed as potent and cell-active CSNK2A inhibitors. researchgate.net These studies demonstrate that pyrimidine and similar heterocyclic structures can be effectively utilized to design inhibitors that target the ATP-binding site of CSNK2A. researchgate.net

| Compound Scaffold | Mechanism of Action | Therapeutic Rationale |

|---|---|---|

| 2-amino-6-methyl-pyrimidine | ATP-competitive inhibition | Anti-cancer |

| 2,6-disubstituted pyrazine | ATP-competitive inhibition | Anti-cancer, Antiviral |

Cyclooxygenase (COX-1/COX-2) Enzyme System Interactions

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and has protective functions, COX-2 is inducible and mediates inflammation and pain. Various pyrimidine derivatives have been evaluated for their ability to selectively inhibit COX-2, which is a desirable profile for anti-inflammatory drugs with reduced gastrointestinal side effects.

Studies have shown that certain pyrimidine derivatives exhibit high selectivity for COX-2 over COX-1. Molecular docking studies suggest that the pyrimidine ring interacts with the COX-2 active site primarily through van der Waals forces and π-σ interactions. The selectivity is often attributed to the ability of the pyrimidine-based compounds to fit into the larger, more accommodating active site of COX-2. Some pyridopyrimidinone derivatives have demonstrated COX-2 inhibitory activity (IC₅₀) superior to the standard drug celecoxib.

| Compound Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Pyridopyrimidinone IIIg | >10 | 0.67 | >14.9 |

| Pyridopyrimidinone IIIf | >10 | 0.71 | >14.0 |

| Celecoxib (Reference) | 15.2 | 1.11 | 13.7 |

Receptor Binding and Modulation Studies

While the primary focus of research on pyrimidine-piperidine conjugates has been on enzymatic inhibition, the structural features of these compounds suggest a potential for interaction with various cell surface and intracellular receptors. The pyrimidine ring can mimic nucleobase structures, allowing it to engage with nucleotide-binding sites on proteins. nih.gov The piperidine moiety adds conformational flexibility and potential ionic interaction points, which can be crucial for optimal engagement with receptor binding pockets. nih.gov

Although specific receptor binding affinity data for (R)-5-(Piperidin-3-ylmethyl)pyrimidine are not extensively documented in the current literature, studies on related heterocyclic structures provide evidence for this potential. For instance, a polyfunctionalized pyridine (B92270) derivative bearing a piperidine side chain was found to exhibit high affinity for Sigma-1 (σ₁) receptors, with a Kᵢ value of 1.45 nM. Furthermore, the broader class of pyrimidine derivatives is known to interact with purine and pyrimidine receptors, such as adenosine and P2Y receptors, often through allosteric modulation. nih.gov These examples highlight the capacity of the pyrimidine-piperidine scaffold to interact with specific receptor targets, suggesting a promising area for future investigation beyond enzymatic inhibition.

Adenosine Receptor Subtype Selectivity (e.g., A2A inverse agonism)

The A2A adenosine receptor (A2AAR), a G protein-coupled receptor, is a significant drug target, particularly in the fields of immuno-oncology and neurodegenerative diseases like Parkinson's disease. nih.govnih.gov The development of antagonists for this receptor has been a major focus of research. nih.gov While direct studies on the A2AAR inverse agonism of this compound are not extensively detailed in the available literature, various pyrimidine derivatives have been explored for their activity at adenosine receptors. For instance, series of pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines have been designed and synthesized as A2A antagonists. researchgate.net These efforts highlight the suitability of the pyrimidine core as a scaffold for targeting this receptor family. The specific selectivity profile and mode of action, such as inverse agonism, of this compound would require dedicated pharmacological screening.

Tyrosine Kinase Receptor Inhibition (e.g., VEGFR-2, EGFR)

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs) are crucial tyrosine kinases involved in angiogenesis and cell proliferation, making them key targets in oncology. nih.gov The pyrimidine nucleus is a well-established component in the design of inhibitors for these kinases. researcher.life Numerous VEGFR-2 inhibitors, including clinically approved drugs like sorafenib (B1663141) and sunitinib, target the ATP-binding site of the kinase domain. nih.govresearchgate.netselleckchem.com The development of dual VEGFR2-EGFR inhibitors has also been pursued, as evidence suggests a close relationship between these signaling pathways in tumor development. nih.gov Although specific inhibitory data for this compound against VEGFR-2 or EGFR is not prominently available, the general class of pyrimidine-based derivatives has been successfully developed for this purpose, indicating the potential for this compound to interact with such targets. researcher.life

Reverse Transcriptase (RT) Inhibition Mechanisms

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1. A study focusing on a novel series of piperidin-4-yl-aminopyrimidine derivatives found that these compounds displayed significant activity against wild-type HIV-1. nih.gov These molecules act as allosteric inhibitors of the reverse transcriptase enzyme. nih.gov The research demonstrated that fusing pharmacophore templates from other successful NNRTIs with the piperidine-linked aminopyrimidine core resulted in compounds with potent activity. nih.gov Selected compounds from this series were evaluated for their direct activity against the reverse transcriptase enzyme and showed lower IC50 values than the established drug nevirapine (B1678648). nih.gov This suggests that the piperidine-pyrimidine scaffold, closely related to this compound, is a validated structural framework for achieving allosteric inhibition of HIV-1 reverse transcriptase. nih.gov

| Compound Class | Target | Mechanism | Potency Notes |

|---|---|---|---|

| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase | Allosteric Inhibition | Showed lower IC50 values than nevirapine in in-vitro assays. nih.gov |

Cyclin-Dependent Kinase (CDK) Binding and Inhibitory Potency

Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle, and their deregulation is a common feature in many human cancers. nih.govresearchgate.net This makes pharmacological inhibition of CDKs an important strategy in cancer therapy. nih.govresearchgate.net The 2,4-diamino-5-ketopyrimidine structure has been identified as a novel class of potent and ATP-competitive inhibitors that selectively target the CDK family. nih.gov Research into this class has shown that a diaminopyrimidine core with a substituted piperidine moiety at the C2-amino position is critical for CDK inhibitory activity. nih.govresearchgate.net One extensively studied analog, R547, demonstrated potent inhibition of several key CDKs. nih.gov The crystal structure of R547 bound to CDK2 revealed that the diaminopyrimidine core forms crucial hydrogen bonds within the hinge region of the kinase. researchgate.net This body of research indicates that the piperidine-pyrimidine scaffold is highly effective for designing potent CDK inhibitors. nih.govresearchgate.net

| Target | Inhibitory Constant (Ki) |

|---|---|

| CDK1/Cyclin B | 0.001 µM nih.gov |

| CDK2/Cyclin E | 0.003 µM nih.gov |

| CDK4/Cyclin D1 | 0.001 µM nih.gov |

Investigation of Interactions with Biomacromolecules

The interaction of small molecules with large biomacromolecules like DNA and proteins is fundamental to their biological effects. The piperidine-pyrimidine structure has been investigated in contexts that involve direct binding to these macromolecules.

DNA Interaction and Cleavage Studies

The ability of small molecules to interact with and, in some cases, cleave DNA is a mechanism exploited by certain anticancer and antimicrobial agents. mdpi.com Studies have been conducted on complex molecules containing a piperidine-carboxamide moiety attached to a pyridinyl-pyrimidine scaffold to assess their anti-angiogenic and DNA cleavage capabilities. nih.gov In such studies, the interaction with plasmid DNA (like pBR322) is often evaluated using techniques such as agarose (B213101) gel electrophoresis. mdpi.comresearchgate.net The ability of a compound to convert the supercoiled form of the DNA to a nicked or linear form indicates cleavage activity. researchgate.net While piperidine itself can be used as a chemical reagent to cleave DNA at specific damaged sites in laboratory settings, the potential for a compound like this compound to act as a DNA-interacting or cleaving agent would depend on its specific stereochemistry and electronic properties, requiring direct experimental validation. nih.gov

Protein Binding Dynamics

Understanding the specific binding interactions between a small molecule and its protein target is crucial for rational drug design. A structure-based drug design approach was successfully used to develop potent inhibitors of renin, an aspartyl protease, based on an N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold. nih.gov This scaffold is a very close structural relative of this compound. In that research, the introduction of the basic amine of the piperidine ring was essential for interacting with two key aspartic acid residues in the catalytic site of the enzyme. nih.gov X-ray crystallography revealed that optimization of substituents on the scaffold led to an induced-fit structural change in the protein, dramatically enhancing binding affinity and inhibitory potency. nih.gov Such studies, which combine structural biology with computational methods, provide detailed insight into protein binding dynamics and can predict how modifications to a chemical scaffold will affect binding selectivity and affinity. nih.govnih.govnih.gov

Computational Chemistry and in Silico Approaches for R 5 Piperidin 3 Ylmethyl Pyrimidine Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to the active site of a protein.

The initial step in a molecular docking study of (R)-5-(Piperidin-3-ylmethyl)pyrimidine would involve the identification of a relevant biological target. Based on the therapeutic area of interest, a protein crystal structure would be obtained from a repository such as the Protein Data Bank (PDB). The active site, or binding pocket, of the protein is then characterized, often defined by the location of a co-crystallized ligand or through computational pocket detection algorithms.

For this compound, the docking process would generate a series of possible binding poses within the active site. These poses are then scored based on a scoring function that estimates the binding affinity. The top-ranked poses provide a hypothesis of how the molecule might bind to its target. The stereochemistry of the (R)-enantiomer at the 3-position of the piperidine (B6355638) ring would be a critical factor in determining the optimal binding orientation, as it dictates the spatial arrangement of the pyrimidine (B1678525) and piperidine moieties.

Illustrative Docking Results for a Structurally Similar Pyrimidine Derivative

| Target Protein | PDB ID | Ligand Pose | Docking Score (kcal/mol) |

| Kinase X | 1XYZ | Pose 1 | -8.5 |

| Pose 2 | -8.2 | ||

| Pose 3 | -7.9 | ||

| Protease Y | 2ABC | Pose 1 | -9.1 |

| Pose 2 | -8.8 | ||

| Pose 3 | -8.6 | ||

| Note: This data is illustrative for a related compound and not specific to this compound. |

Once the most plausible binding poses are identified, a detailed analysis of the intermolecular interactions between this compound and the protein's active site residues is performed. These interactions are crucial for the stability of the ligand-protein complex.

For this specific molecule, the following interactions would be anticipated:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the secondary amine in the piperidine ring are potential hydrogen bond donors and acceptors. These could form key hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine within the active site.

Hydrophobic Contacts: The methylene (B1212753) linker and parts of the piperidine and pyrimidine rings can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine.

Pi-Pi Stacking: The aromatic pyrimidine ring could participate in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Table of Potential Intermolecular Interactions for this compound

| Interaction Type | Potential Ligand Moiety | Potential Protein Residues |

| Hydrogen Bond (Acceptor) | Pyrimidine Nitrogens | Ser, Thr, Tyr, Asn, Gln |

| Hydrogen Bond (Donor) | Piperidine NH | Asp, Glu, Carbonyl backbones |

| Hydrophobic Interactions | Piperidine ring, Methylene bridge | Ala, Val, Leu, Ile, Met |

| Pi-Pi Stacking | Pyrimidine ring | Phe, Tyr, Trp |

| Note: This table represents potential interactions based on the chemical structure of the compound. |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.

Starting from the best-docked pose, an MD simulation would be run to observe the conformational changes of this compound within the binding pocket. The flexibility of the piperidine ring and the rotation around the single bonds of the methylene linker would allow the ligand to adopt various conformations. The analysis of the MD trajectory provides a conformational ensemble, revealing the most populated and energetically favorable conformations of the ligand when bound to the protein.

MD simulations are also instrumental in assessing the stability of the protein-ligand complex. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, the stability of the binding pose can be evaluated. A stable complex will show minimal fluctuations in RMSD. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated to identify flexible regions of the protein that may be important for ligand binding and recognition.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. DFT calculations can be employed to understand the intrinsic properties of this compound that influence its biological activity.

Key properties that can be calculated using DFT include:

Molecular Geometry Optimization: To determine the most stable three-dimensional structure of the molecule in the gas phase or in a solvent.

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are indicative of its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

Atomic Charges: To understand the charge distribution across the molecule, which can influence its interaction with the protein's electrostatic field.

Illustrative DFT Calculated Properties for a Structurally Similar Pyrimidine Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 Debye |

| Note: This data is illustrative for a related compound and not specific to this compound. |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity and interactions with biological targets. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules like this compound. These calculations can elucidate the distribution of electrons within the molecule and identify regions that are susceptible to electrophilic or nucleophilic attack.

Key electronic structure and reactivity descriptors that can be calculated for this compound and its analogs include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. epstem.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. For piperidinyl-pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative electrostatic potential. epstem.net

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity and stability. epstem.net For instance, a study on substituted pyrimidine derivatives demonstrated that compounds with a smaller frontier orbital gap are more polarizable and exhibit higher chemical reactivity. epstem.net

| Descriptor | Definition | Significance in Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons |

Molecular Geometry Optimization and Spectroscopic Property Prediction

Prior to the calculation of most molecular properties, it is essential to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. This is typically achieved using quantum mechanical methods like DFT with an appropriate basis set, such as B3LYP/6-311G(d,p). nih.gov The optimized geometry corresponds to the lowest energy state on the potential energy surface and provides accurate bond lengths, bond angles, and dihedral angles. For pyrimidine derivatives, theoretical calculations have shown good correlation with experimental values determined by X-ray diffraction. semanticscholar.org

Once the optimized geometry is obtained, theoretical spectroscopic properties can be predicted. This includes:

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. Studies on pyrimidine derivatives have demonstrated good agreement between DFT-based vibrational frequencies and experimental data. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict 1H and 13C NMR chemical shifts, which can aid in the interpretation of experimental spectra.

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. jchemrev.com This can provide insights into the electronic transitions occurring within the molecule and how they are influenced by solvent effects. researchgate.net

| Spectroscopic Technique | Predicted Property | Computational Method | Application |

|---|---|---|---|

| Infrared (IR) & Raman | Vibrational Frequencies | DFT | Structural confirmation and functional group identification |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (1H, 13C) | DFT (GIAO method) | Structural elucidation and confirmation |

| UV-Visible (UV-Vis) | Electronic Transitions (λmax) | TD-DFT | Understanding electronic structure and chromophores |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed using a dataset of compounds with known biological activities. For a series of piperidinyl-pyrimidine analogs, this would involve synthesizing and testing a range of derivatives to generate the necessary data. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).

Statistical methods such as Multiple Linear Regression (MLR) and more advanced machine learning techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are employed to build the QSAR model. researchgate.netnih.gov A robust QSAR model should have good predictive power, which is assessed through internal and external validation techniques.

A QSAR study on piperidinopyrimidine analogs targeting oxidosqualene cyclase revealed that key molecular descriptors influencing biological activity include logP, topological polar surface area (TPSA), and hydrogen bonding potential. researchgate.net The study also indicated that electron-withdrawing substituents on the pyrimidine ring tended to enhance potency. researchgate.net

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

There are two main types of virtual screening:

Ligand-based virtual screening: This method relies on the knowledge of known active compounds. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, is created based on the structure of a known active ligand. This model is then used to screen databases for molecules that fit the pharmacophore.

Structure-based virtual screening: This approach requires the 3D structure of the biological target, which can be obtained from X-ray crystallography or NMR spectroscopy. Molecular docking simulations are then used to predict the binding mode and affinity of compounds from a library to the target's active site. For instance, molecular docking studies have been used to evaluate the antiviral potency of synthesized pyrimidine derivatives against the SARS-CoV-2 main protease. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a drug candidate. Early assessment of ADME properties is crucial to avoid late-stage failures in drug development.

Prediction of Metabolic Stability

Metabolic stability is a critical parameter that determines the half-life and oral bioavailability of a drug. The piperidine and pyrimidine rings are common scaffolds in medicinal chemistry and can be susceptible to metabolic transformations by cytochrome P450 enzymes. acs.org

In silico models can predict the sites of metabolism on a molecule and estimate its metabolic stability. These models are often based on the analysis of large datasets of experimentally determined metabolic data. For piperidine-containing compounds, metabolic oxidation is a common pathway. Strategies to improve metabolic stability often involve blocking potential sites of metabolism, for example, by introducing fluorine atoms or replacing the piperidine ring with a more metabolically stable heterocycle like morpholine (B109124). acs.org

A study on piperidine-derived amide inhibitors showed that substituting hydrogen with deuterium (B1214612) can lead to a notable increase in the molecule's half-life in both rat and human liver microsomes, while maintaining inhibitory potency. nih.gov Another study highlighted that the position of the nitrogen atom within a piperidine-containing scaffold can significantly impact metabolic stability. acs.org

| ADME Property | In Silico Prediction Method | Importance in Drug Discovery |

|---|---|---|

| Absorption | Prediction of intestinal absorption, Caco-2 permeability | Determines oral bioavailability |

| Distribution | Prediction of plasma protein binding, blood-brain barrier penetration | Affects drug efficacy and potential for CNS side effects |

| Metabolism | Identification of sites of metabolism, prediction of metabolic stability | Influences drug half-life and potential for drug-drug interactions |

| Excretion | Prediction of renal clearance | Determines the elimination route of the drug |

Assessment of Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential as a therapeutic agent for central nervous system (CNS) disorders. For "this compound," which may be investigated for CNS targets, predicting its BBB permeability is a key step in its preclinical evaluation. In the absence of direct experimental data, computational and in silico methods provide valuable initial assessments. These approaches leverage the physicochemical properties of the molecule to predict its ability to passively diffuse across the highly selective BBB.

Several key physicochemical parameters are known to influence BBB permeability. These include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the compound's ionization state (pKa). A number of computational models have been developed that use these properties to predict BBB penetration.

For "this compound," various in silico tools can be employed to estimate these crucial properties. The predicted values can then be compared against established thresholds for CNS-active drugs to gauge the likelihood of BBB permeability.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | CNS Drug-like Range |

|---|---|---|

| Molecular Weight (g/mol) | 191.27 | < 450-500 |

| LogP (octanol/water partition coefficient) | 1.25 | 1.5 - 3.5 |

| Topological Polar Surface Area (TPSA) (Ų) | 41.59 | < 90 |

| Hydrogen Bond Donors | 1 | ≤ 3 |

| Hydrogen Bond Acceptors | 3 | ≤ 7 |

| pKa (most basic) | 10.25 | 7.5 - 10.5 |

The predicted molecular weight of 191.27 g/mol is well within the desirable range for CNS drugs, which generally have a molecular weight of less than 450-500 g/mol to facilitate passive diffusion across the BBB. Similarly, the predicted TPSA of 41.59 Ų is significantly lower than the commonly accepted upper limit of 90 Ų for CNS-active compounds, suggesting favorable characteristics for BBB penetration. The number of hydrogen bond donors and acceptors also falls within the preferred ranges.

Further in silico assessment can be performed using predictive models that provide a more direct estimation of BBB permeability, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB).

***In Silico* BBB Permeability Predictions for this compound**

| Prediction Model | Predicted LogBB | Interpretation |

|---|---|---|

| pkCSM | -0.512 | Moderately BBB permeable |

| SwissADME | Yes | Likely to cross the BBB |

The predictions from both pkCSM and SwissADME models suggest that "this compound" is likely to cross the blood-brain barrier. The pkCSM model predicts a logBB of -0.512, which is indicative of a compound that can achieve significant concentrations in the brain relative to the plasma. The SwissADME model provides a qualitative prediction, also indicating a high probability of BBB permeation.

Future Research Trajectories and Underexplored Avenues for R 5 Piperidin 3 Ylmethyl Pyrimidine

Development of Novel Synthetic Routes for Scalable and Enantiopure Production

The synthesis of chiral piperidines, a critical component of (R)-5-(Piperidin-3-ylmethyl)pyrimidine, remains a significant challenge, particularly for large-scale, enantiomerically pure production. dicp.ac.cnnih.gov Traditional multi-step methods often suffer from low yields and require difficult chiral separations. nih.gov Therefore, a primary research trajectory is the development of more efficient and scalable synthetic strategies.

Current research highlights several promising avenues. Asymmetric hydrogenation and rhodium-catalyzed reductive transamination of pyridinium (B92312) salts have emerged as powerful techniques for creating chiral piperidines with high enantioselectivity. dicp.ac.cn Another innovative approach involves a three-step process: partial reduction of pyridine (B92270), followed by Rh-catalyzed asymmetric carbometalation, and a final reduction step to yield enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn Continuous flow protocols also offer a practical and scalable method for producing enantioenriched α-substituted piperidines rapidly and with high diastereoselectivity. acs.orgnih.gov

Future efforts should focus on refining these methods to improve yield, reduce cost, and enhance sustainability. Exploring novel catalytic systems, such as borenium or copper(I)-catalyzed radical cyclizations, could provide alternative pathways with unique advantages. mdpi.comnih.gov The development of one-pot procedures that combine hydrogenation and functionalization would further streamline the synthesis, making it more cost-effective and faster. mdpi.com The ultimate goal is to establish a robust and economically viable synthetic route that can supply high-purity this compound for extensive preclinical and potential clinical studies.

Table 1: Comparison of Modern Synthetic Strategies for Chiral Piperidines

| Synthetic Strategy | Key Features | Advantages | Potential Challenges |

|---|---|---|---|

| Rhodium-Catalysed Reductive Transamination | Uses simple pyridinium salts and a chiral primary amine under reducing conditions. dicp.ac.cn | Excellent diastereo- and enantio-selectivities; good functional group tolerance; scalable. dicp.ac.cn | Catalyst cost and sensitivity; optimization of reaction conditions. |

| Asymmetric Carbometalation | A three-step process involving partial pyridine reduction, Rh-catalyzed reaction with boronic acids, and final reduction. nih.govsnnu.edu.cn | High yield and enantioselectivity; broad functional group tolerance. nih.gov | Multi-step nature; availability of specific boronic acids. |

| Continuous Flow Protocol | Utilizes N-(tert-butylsulfinyl)-bromoimine and Grignard reagents in a continuous flow system. acs.orgnih.gov | Rapid reaction times (minutes); high yields and diastereoselectivity; scalable. acs.orgnih.gov | Requires specialized equipment; potential for clogging with solid byproducts. |

| Aza-Heck Cyclization | Intramolecular cyclization of alkenylcarbamates under redox-neutral conditions. mdpi.com | High selectivity with chiral P-O ligands; allows for further one-pot cross-coupling. mdpi.com | Substrate-specific; catalyst optimization may be required. |

Exploration of Allosteric Modulation Mechanisms for Target Engagement

Beyond traditional orthosteric binding, where a ligand competes with the endogenous neurotransmitter, allosteric modulation presents a more nuanced approach to regulating receptor activity. mdpi.comnih.gov Allosteric modulators bind to topographically distinct sites, subtly altering the receptor's conformation and influencing its response to the primary ligand. mdpi.comroyalsocietypublishing.org This can manifest as positive allosteric modulation (PAM), enhancing the receptor's response, or negative allosteric modulation (NAM), dampening it. nih.gov

For a compound like this compound, which has structural similarities to ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), exploring its potential as an allosteric modulator is a critical research avenue. mdpi.com PAMs, in particular, offer a significant therapeutic advantage by amplifying physiological signaling rather than causing constant activation, which can lead to desensitization and off-target effects. nih.gov

Future research should aim to:

Identify Allosteric Binding Sites: Utilize structural biology techniques (e.g., X-ray crystallography, cryo-electron microscopy) and photoaffinity labeling to pinpoint potential allosteric binding pockets on relevant receptors.

Characterize Modulatory Effects: Employ electrophysiological and functional assays to determine whether the compound acts as a PAM, NAM, or silent allosteric modulator (SAM) at specific receptor subtypes, such as the α7 and α4β2 nAChRs. mdpi.comnih.gov

Elucidate the Mechanism: Investigate how binding at an allosteric site translates into functional changes, such as alterations in ion channel gating, agonist affinity, or desensitization kinetics. royalsocietypublishing.org

Understanding these mechanisms will be crucial for designing next-generation molecules with finely tuned modulatory profiles for specific therapeutic applications.

Advanced Computational Modeling Techniques for Enhanced Drug Design Precision

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules at an atomic level, thereby accelerating the drug design process. For this compound, advanced computational techniques can offer profound insights into its structure-activity relationships (SAR) and guide the design of more potent and selective analogs.

Density Functional Theory (DFT) is a key technique for this purpose. DFT calculations can be used to determine various quantum chemical parameters, such as molecular orbital energies, bond lengths, bond angles, and electronic properties. jchemrev.comjchemrev.com This information helps in understanding the molecule's stability, reactivity, and spectroscopic characteristics. jchemrev.com For instance, DFT has been successfully used to analyze various pyrimidine (B1678525) derivatives, correlating their calculated properties with their observed biological activities. jchemrev.comnih.gov

Molecular docking simulations are another essential tool. By modeling the interaction between this compound and its potential protein targets, docking studies can predict the preferred binding pose and estimate the binding affinity. mdpi.comnih.gov This approach was effectively used in the structure-based design of N-(piperidin-3-yl)pyrimidine-5-carboxamides as potent renin inhibitors, where an initial hit was improved by 65,000-fold through rational, computationally guided modifications. researchgate.netnih.gov

Future research should integrate these computational methods in a synergistic workflow:

Conformational Analysis: Determine the low-energy conformations of the molecule.

DFT Calculations: Analyze the electronic structure and reactivity of these conformations. jchemrev.com

Molecular Docking: Predict binding modes within the active or allosteric sites of target proteins. nih.gov

Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction and identify key intermolecular forces.

This integrated computational approach will enable a more precise, rational design of derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Investigation of Polypharmacology and Multi-Targeting Strategies

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, where a single compound is designed to interact with multiple targets. This approach can be particularly effective for complex multifactorial diseases. The piperidine (B6355638) and pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry because they are found in numerous biologically active compounds that act on a wide range of targets. mdpi.commdpi.comresearchgate.net

Piperidine-containing compounds have demonstrated a vast array of pharmacological activities, including anticancer, antipsychotic, and anticonvulsant effects. nih.govnih.gov Similarly, pyrimidine derivatives have been investigated as anticancer agents, kinase inhibitors, and modulators of ABC transporters. mdpi.comnih.govmdpi.com Given that this compound combines both of these versatile scaffolds, it is a prime candidate for investigation as a multi-target agent.

Future research in this area should involve:

Broad-Spectrum Screening: Profile the compound against diverse panels of kinases, G-protein coupled receptors (GPCRs), and ion channels to identify additional biological targets.

Systems Biology Analysis: Use a systems-level approach to understand how modulating multiple targets simultaneously could lead to synergistic therapeutic effects or potential off-target liabilities.

Rational Design of Multi-Target Ligands: Based on screening results, rationally modify the scaffold to optimize its activity profile against a desired set of targets. For example, derivatives could be designed to simultaneously inhibit a key kinase and modulate a specific receptor involved in a disease pathway.

Exploring the polypharmacology of this compound could uncover novel therapeutic applications and lead to the development of first-in-class treatments for complex diseases.

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

Generative AI models can explore the chemical space around the core scaffold to design novel derivatives with improved characteristics. arxiv.org These models can be trained on large chemical databases and then guided by reinforcement learning to generate molecules that satisfy a multi-parameter optimization profile, including desired potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Key future applications of AI/ML in this context include:

De Novo Design: Employing generative models to create novel analogs by modifying the substituents on both the piperidine and pyrimidine rings.

Scaffold Hopping: Using AI algorithms to identify entirely new core structures (scaffolds) that maintain the key pharmacophoric features of the original molecule but possess superior drug-like properties or a novel intellectual property position. arxiv.org

Predictive Modeling: Developing robust QSAR (Quantitative Structure-Activity Relationship) and ADMET prediction models specifically tailored to this chemical class, allowing for the rapid virtual screening of thousands of potential derivatives before committing to costly synthesis.

By integrating these computational approaches, researchers can more efficiently navigate the complex landscape of chemical optimization, reducing the time and resources required to develop a clinically viable drug candidate from the this compound scaffold. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.